
1-溴-2-氯-4-乙氧基苯
描述
1-Bromo-2-chloro-4-ethoxybenzene is a halogenated aromatic compound that is not explicitly mentioned in the provided papers. However, the papers do discuss various halogenated benzene derivatives, which can offer insights into the behavior and characteristics of similar compounds. For instance, halogenated methoxybenzenes have been studied for their presence in the marine troposphere, indicating environmental relevance and potential mixed biogenic and anthropogenic origins . The electrochemical behavior of related nitrobenzene compounds has been explored, providing a glimpse into the reactivity of halogenated benzene derivatives . Additionally, the synthesis and characterization of various halogenated benzene compounds, including those with bromo and chloro substituents, have been reported, which could be analogous to the synthesis and properties of 1-Bromo-2-chloro-4-ethoxybenzene [3, 7, 8, 9].
Synthesis Analysis
The synthesis of halogenated benzene derivatives can vary based on the desired compound. For example, a comparison of monomers for the modified Gilch route to polyphenylenevinylene suggests that different halogenated monomers can affect the yield and molecular weight of the resulting polymer . Electrosynthetic routes have been explored for the reduction of nitrobenzene derivatives, which could potentially be adapted for the synthesis of 1-Bromo-2-chloro-4-ethoxybenzene . Furthermore, the synthesis of complex benzophenone derivatives from simpler benzene precursors through reactions like Friedel-Crafts indicates the versatility of halogenated benzene compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been studied using various techniques, including NMR spectroscopy and X-ray diffraction. For instance, the NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase have been obtained, providing information on the molecular structure and dipole-dipole coupling constants . The crystal structures of solvates of a tetraphenylbenzene derivative have been determined, revealing different conformations and packing arrangements, which could be relevant for understanding the solid-state behavior of 1-Bromo-2-chloro-4-ethoxybenzene .
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be complex and varied. For example, the electrochemical reduction of chloro- and bromo-nitrobenzene derivatives has been shown to produce different products depending on the presence of a proton donor . The synthesis of dibenzopentalenes from bromo-ethynylbenzenes using nickel(0) complexes
科学研究应用
卤代化和催化:1-溴-2-氯-4-乙氧基苯用于使用 N-卤代琥珀酰亚胺和酸性催化剂对多烷基苯进行卤代化。该方法已应用于合成 2-溴-4-碘-1,3,5-三甲基苯等化合物 (Bovonsombat & Mcnelis, 1993)。
电化学氟化:该化学物质已在芳香族化合物的电化学氟化背景下得到研究。该研究探讨了卤代苯氟化过程中的副反应,揭示了形成机制和反应条件 (Horio 等人,1996)。
有机合成中的空间保护:它被用作空间受阻的溴苯,用于制备亚磷酸二氯化物,这进一步有助于稳定低配位磷化合物 (Yoshifuji, Kamijo, & Toyota, 1993)。
蒸气压评估:研究包括使用它研究同构晶体物质的蒸气压与温度的关系,有助于理解热力学性质 (Oonk 等人,1998)。
环境科学中的有机卤代物:其衍生物,特别是溴氯甲氧基苯,在海洋对流层中被研究,以了解它们的生物成因和人为成因 (Führer & Ballschmiter, 1998)。
化学中的环扩张:在化学合成中,该化合物参与环扩张过程,例如将 1-溴-2,3,4,5-四乙基铝茂转化为 1-溴-1-铝茂环壬-2,4,6,8-四烯 (Agou 等人,2015)。
钴催化的羰基化:该化合物是重点研究多取代卤代苯钴催化羰基化的研究的一部分,导致了制备各种氟苯甲酸衍生物的方法的开发 (Boyarskiy 等人,2010)。
液晶技术的发展:其衍生物用于合成手性液晶,其中苯基取代基的性质显着影响中间相性质 (Bertini 等人,2003)。
还原工艺的创新:该化合物是光激发氢卤化和还原自由基环化反应研究的一部分,导致新的还原工艺 (Vaillard 等人,2004)。
聚合物科学:它还用于新型可溶聚合物的电合成和表征,为聚合物科学的进步做出了贡献 (Moustafid 等人,1991)。
作用机制
Target of Action
1-Bromo-2-chloro-4-ethoxybenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system. The primary targets of this compound are the pi electrons in the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry where an atom, usually a halogen, is substituted for a hydrogen atom on an aromatic ring . The reaction proceeds via a two-step mechanism :
Step 1 (Slow): The pi electrons in the benzene ring attack the electrophile (bromine or chlorine in this case), forming a sigma bond. This results in a positively charged intermediate known as the arenium ion .
Step 2 (Fast): A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine .
Result of Action
The result of the compound’s action is the substitution of a hydrogen atom on the benzene ring with a bromine or chlorine atom. This changes the physical and chemical properties of the benzene ring, potentially affecting its reactivity, polarity, and interactions with other molecules .
Action Environment
The action of 1-Bromo-2-chloro-4-ethoxybenzene can be influenced by various environmental factors. For instance, the reaction rate of electrophilic aromatic substitution can be affected by temperature, solvent, and the presence of catalysts . Additionally, the compound’s stability and efficacy may be influenced by storage conditions, such as temperature and humidity .
属性
IUPAC Name |
1-bromo-2-chloro-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFYQVZTTUBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627946 | |
| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-ethoxybenzene | |
CAS RN |
313545-43-6 | |
| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

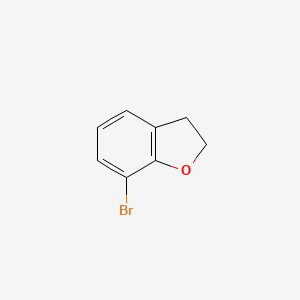

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)
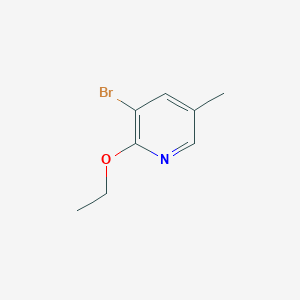
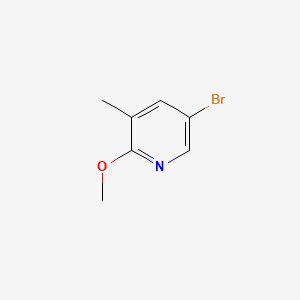

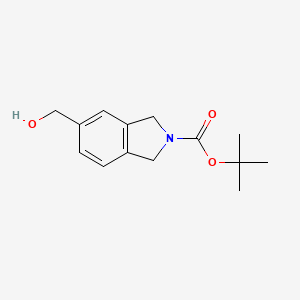
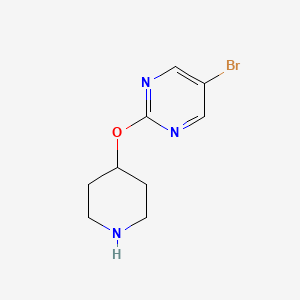
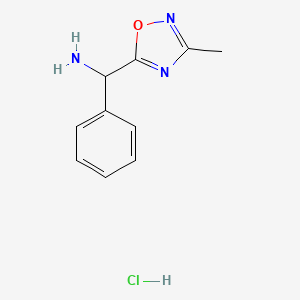
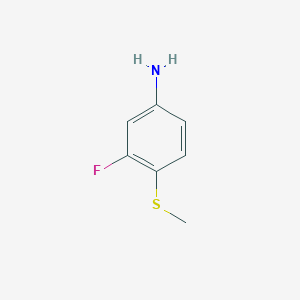

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

